

Application Notes and Protocols for the Analysis of Pyridachlometyl Residues

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Compound of Interest

Compound Name: **Pyridachlometyl**

Cat. No.: **B12783805**

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Introduction

Pyridachlometyl is a novel fungicide with a unique mode of action, targeting tubulin polymerization in fungi.[1][2][3] As with any new agricultural chemical, robust and reliable analytical methods are required to monitor its residues in food and environmental samples to ensure consumer safety and regulatory compliance. This document provides a detailed protocol for the determination of **Pyridachlometyl** residues in complex matrices, such as fruits and vegetables, using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The methodology is based on the extraction of **Pyridachlometyl** residues from a homogenized sample into acetonitrile, followed by a liquid-liquid partitioning step induced by the addition of salts. A subsequent clean-up of the extract is achieved using dispersive solid-phase extraction (dSPE). The final extract is then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the quantification of the target analyte.[4][5][6]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described method for the analysis of **Pyridachlometyl** in a representative matrix like strawberries. These values are typical for a validated QuEChERS-based LC-MS/MS method.

Parameter	Result
Limit of Detection (LOD)	0.001 mg/kg
Limit of Quantification (LOQ)	0.005 mg/kg
Linearity (R^2)	> 0.99
Recovery (%)	
Spiking Level: 0.01 mg/kg	95%
Spiking Level: 0.1 mg/kg	98%
Precision (RSD %)	
Repeatability (n=6) at 0.01 mg/kg	< 10%
Within-lab Reproducibility	< 15%

Experimental Protocols

Reagents and Materials

- Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (H_2O), all LC-MS grade.
- Reagents: Formic acid, analytical grade.
- Standards: **Pyridachlometyl** analytical standard.
- QuEChERS Salts: Anhydrous magnesium sulfate ($MgSO_4$), sodium chloride (NaCl), trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate.
- dSPE Sorbents: Primary secondary amine (PSA) and anhydrous $MgSO_4$.
- Equipment: High-speed blender/homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringe filters (0.22 μm), and autosampler vials.

Standard Solution Preparation

- Stock Solution (1000 mg/L): Accurately weigh 10 mg of **Pyridachlomethyl** standard and dissolve in 10 mL of acetonitrile. Store at -18°C.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to create calibration standards ranging from 0.005 to 0.5 mg/L.

Sample Preparation (QuEChERS Method)

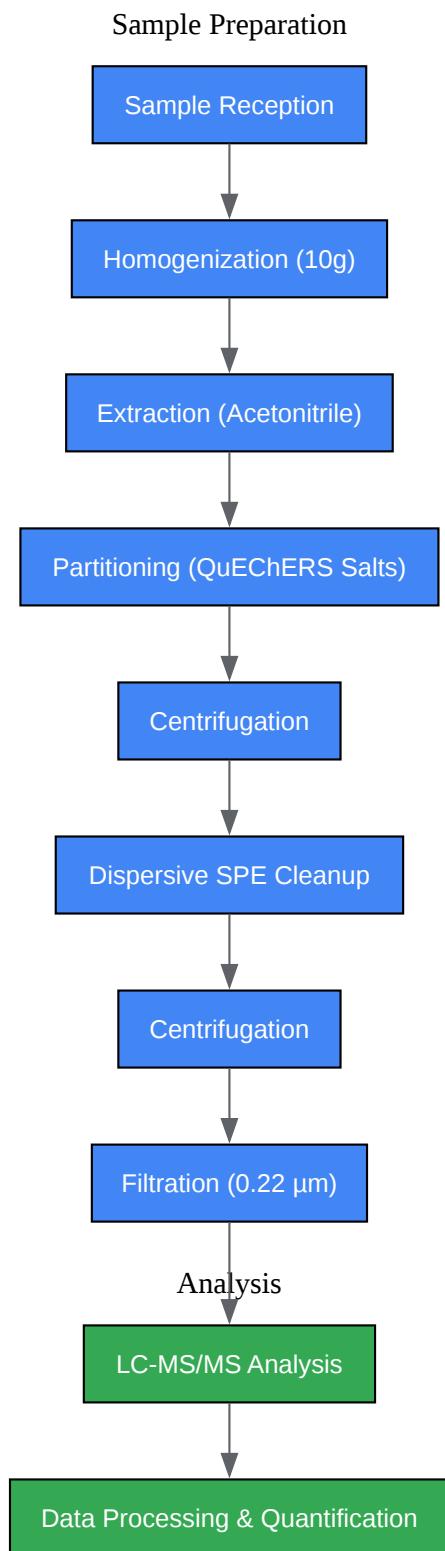
- Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of deionized water to rehydrate before homogenization.[4]
- Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
- Partitioning: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[4] Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥ 3000 g for 5 minutes.
- Dispersive SPE Clean-up: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE sorbents (e.g., 150 mg anhydrous MgSO₄ and 25 mg PSA).
- Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds, then centrifuge at high speed for 2 minutes.
- Final Extract: Collect the supernatant, filter it through a 0.22 μ m syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

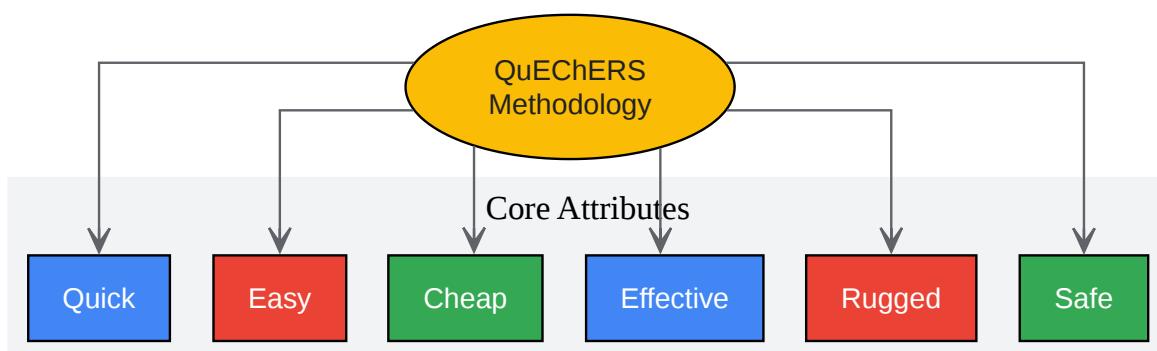
LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Acetononitrile with 0.1% formic acid
- Gradient Program: A suitable gradient to ensure the separation of **Pyridachlometyl** from matrix interferences.
- Injection Volume: 5 μ L
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- MS/MS Parameters:
 - Ionization Mode: ESI Positive
 - Acquisition Mode: Multiple Reaction Monitoring (MRM)
 - Precursor Ion > Product Ions: To be determined by direct infusion of a **Pyridachlometyl** standard solution. Based on its structure, the protonated molecule $[M+H]^+$ would be selected as the precursor ion. Two to three characteristic product ions should be selected for quantification and confirmation.

Visualizations





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- To cite this document: BenchChem. [Application Notes and Protocols for the Analysis of Pyridachlomethyl Residues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12783805#analytical-methods-for-detecting-pyridachlomethyl-residues>]

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